2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride
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Overview
Description
2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride is a chemical compound with the IUPAC name 2-methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride . It has a molecular weight of 255.19 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O.2ClH/c1-12-8-10(3-2-9(12)13)4-6-11-7-5-10;;/h11H,2-8H2,1H3;2*1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.19 . It is a solid at room temperature .Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride is the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride acts as a competitive antagonist at the GABAAR . It binds to the receptor and prevents the binding of the neurotransmitter GABA, thereby inhibiting the receptor’s function.
Biochemical Pathways
By inhibiting GABAAR, 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride affects the GABAergic neurotransmission pathway . This can lead to an increase in neuronal excitability, as the inhibitory effects of GABA are reduced.
Pharmacokinetics
The ADME properties of 2-Methyl-2,9-diazaspiro[5It has been reported to show low cellular membrane permeability , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride’s action are largely dependent on its antagonistic effect on GABAAR . By inhibiting this receptor, it can potentially alter neuronal activity and neurotransmission.
properties
IUPAC Name |
2-methyl-2,9-diazaspiro[5.5]undecane;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-12-8-2-3-10(9-12)4-6-11-7-5-10;;/h11H,2-9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDQXXAXSGJENO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCNCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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